molecular formula C32H16 B024884 Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene CAS No. 109278-09-3

Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene

Cat. No.: B024884
CAS No.: 109278-09-3
M. Wt: 400.5 g/mol
InChI Key: KCYAEDDBQOVGFA-UHFFFAOYSA-N
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Description

Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₃₂H₁₆ and a molecular weight of 400.4694 . This compound is known for its complex structure, which consists of multiple fused benzene rings, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene typically involves multi-step organic reactions. One common method includes the cyclodehydrogenation of suitable precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale for research purposes .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride.

    Substitution: This type of reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydrogenated derivatives .

Scientific Research Applications

Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, leading to mutations and potentially causing cancer. In materials science, its electronic properties are exploited for use in organic semiconductors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its highly fused ring structure, which imparts distinct electronic and chemical properties. This makes it particularly valuable for research in organic electronics and materials science .

Properties

IUPAC Name

nonacyclo[14.14.2.02,11.03,8.04,29.012,32.017,22.023,31.025,30]dotriaconta-1(30),2(11),3(8),4,6,9,12,14,16(32),17,19,21,23(31),24,26,28-hexadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16/c1-2-9-20-19(8-1)21-12-5-13-24-25-15-14-17-6-3-10-22-23-11-4-7-18-16-26(20)31(29(21)24)32(28(18)23)30(25)27(17)22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYAEDDBQOVGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=C6C7=C(C=CC=C7C8=CC=CC9=CC2=C4C6=C98)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576970
Record name Dibenzo[cd,n]naphtho[3,2,1,8-pqra]perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109278-09-3
Record name Dibenzo[cd,n]naphtho[3,2,1,8-pqra]perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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